molecular formula C9H14ClF2N B3012781 2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride CAS No. 2416231-69-9

2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride

Cat. No. B3012781
CAS RN: 2416231-69-9
M. Wt: 209.66
InChI Key: WCNYHSIRBAKQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride is a chemically synthesized molecule that is part of the 2-azaspiro[4.5]decane family. This family of compounds is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. The presence of difluoroalkyl groups in the molecule suggests that it may have unique physical and chemical properties that could be of interest in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives has been achieved through a copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This process involves a tandem radical addition and dearomatizing cyclization process, which efficiently leads to the formation of the desired spirocyclic compounds . Another approach for synthesizing 2-azaspiro[4.5]decane derivatives involves a copper(I)-mediated atom transfer reaction from N-benzyltrichloroacetamides, which regioselectively leads to the formation of 2-azaspiro[4.5]decadienes .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its spirocyclic framework, which includes a nitrogen atom. The difluoroalkyl groups attached to the spirocyclic core are likely to influence the electron distribution and reactivity of the molecule. The precise arrangement of atoms within the molecule can have significant implications for its reactivity and potential applications.

Chemical Reactions Analysis

The chemical reactivity of 2-azaspiro[4.5]decane derivatives is influenced by the presence of the difluoroalkyl groups and the spirocyclic structure. The labile allylic chlorine atom in some of these compounds can be easily replaced by a hydroxyl group in an aqueous medium or by quenching with methanol or allylamine . Additionally, the resultant products from the synthesis can be further converted into difluoroalkylated quinolinone and saturated spirocyclohexanone scaffolds, indicating a versatile reactivity profile that can be exploited for further chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, it can be inferred that the difluoroalkyl groups would impart a degree of lipophilicity to the molecule. This could affect its solubility in organic solvents and potentially its stability. The spirocyclic structure may also confer rigidity to the molecule, which could influence its binding interactions in biological systems. The presence of a nitrogen atom within the ring could allow for additional hydrogen bonding interactions, potentially affecting the compound's boiling point, melting point, and overall reactivity.

Scientific Research Applications

Selective Fluorination Studies

  • Dispiro[3.1.3.1]decan-5,10-dione underwent selective difluorination, leading to compounds like 10,10-difluorodispiro[3.1.3.1]decan-5-one, showcasing the potential of such compounds in advanced chemical synthesis (Sharts et al., 1979).

Electron Tunneling and Molecular Interaction

  • Studies on electron tunneling in molecules such as 2,8-dithiadispirol(3.1.3.1)decane-decaamminediruthenium indicated the potential for investigating long-range electron interactions, which is significant for understanding molecular dynamics (Stein et al., 1982).

Liquid Crystal Compounds

  • The synthesis of a novel spiro type gem-difluorocyclopropane as a core molecule for liquid crystal compounds was achieved, indicating the importance of such spiro compounds in developing new materials for display technologies (Itoh et al., 2009).

Crystal Structure and Thermal Properties

  • Research on the synthesis, crystal structure, and thermal properties of metal-containing ionic liquids with spiro cations like 2,8-dioxo-5-azoniaspiro[4.5]decane showcases the relevance of these compounds in studying ionic liquids and their potential applications (Zakharov et al., 2021).

Chemical Synthesis and Reactions

  • Various studies have explored the synthesis and reactions of spiro compounds. For example, the synthesis of polyspirocyclobutanes and related spiropolymers, and the study of linear dispiro decanes and tetrazolines from organic azides and heavy amino carbene analogues (Sharts & Steele, 1970; Neumann & Obloh, 2010).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

2,2-difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N.ClH/c10-9(11)3-7(4-9)1-8(2-7)5-12-6-8;/h12H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJBAEGYUJZCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC13CNC3)CC(C2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.